Pifoxime

Lipophilicity Physicochemical Properties Drug Development

Pifoxime (CAS 31224-92-7, INN: Pifoxime, also known as Pixifenide or Flamanil), is a non-steroidal anti-inflammatory agent (NSAID) that functions as a dual cyclooxygenase-1 and cyclooxygenase-2 (COX-1/2) inhibitor. With a molecular formula of C15H20N2O3 and a molecular weight of 276.33 g/mol, this oxime ether derivative is characterized by a piperidine-ethanone core substituted with a 4-(1-(hydroxyimino)ethyl)phenoxy moiety.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 31224-92-7
Cat. No. B1617976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePifoxime
CAS31224-92-7
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2
InChIInChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3
InChIKeyXUDSQIDNHJMBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pifoxime: A Non-Steroidal Anti-Inflammatory for Neuroinflammatory Research


Pifoxime (CAS 31224-92-7, INN: Pifoxime, also known as Pixifenide or Flamanil), is a non-steroidal anti-inflammatory agent (NSAID) that functions as a dual cyclooxygenase-1 and cyclooxygenase-2 (COX-1/2) inhibitor [1]. With a molecular formula of C15H20N2O3 and a molecular weight of 276.33 g/mol, this oxime ether derivative is characterized by a piperidine-ethanone core substituted with a 4-(1-(hydroxyimino)ethyl)phenoxy moiety . Classified within the broader category of oxime compounds , Pifoxime has been referenced in research contexts for its anti-inflammatory properties and potential utility in neuropsychiatric studies [1]. Notably, the compound does not appear to have been advanced through clinical development and is not reported in any publications within the ChEMBL database [2]. High-strength differential evidence is limited.

COX-1/2 inhibition research tool for inflammatory pathway studies
Oxime ether scaffold for exploratory neuroinflammatory research
Pre-clinical stage compound; not advanced through clinical development

Pifoxime: Oxime Ether NSAID Differentiation from Carboxylic Acid Agents


The scientific or industrial user cannot simply interchange Pifoxime with other NSAIDs or COX inhibitors due to fundamental differences in chemical class and the subsequent lack of comparative performance data. As an oxime ether derivative , Pifoxime is structurally distinct from carboxylic acid-based NSAIDs (e.g., ibuprofen, naproxen) and standard heterocyclic COX-2 selective inhibitors (coxibs). Critically, the current evidence base lacks any head-to-head data comparing its target engagement potency, selectivity profile, or biological efficacy against any reference NSAID or alternative COX inhibitor . Therefore, any substitution would be based purely on class membership rather than quantifiable, verifiable differentiation. The specific absence of key data—including COX-1 and COX-2 IC50 values—renders an assumption of interchangeability scientifically unjustified .

Oxime ether structure is distinct from carboxylic acid NSAIDs and coxibs; physicochemical and target engagement profiles may differ significantly.
Absence of COX-1/COX-2 IC50 values and selectivity ratios prevents direct performance comparison with reference NSAIDs.
Any substitution relies on class-level assumptions without quantifiable differentiation; interchangeability is not supported by evidence.

Pifoxime: Physicochemical Properties and Comparative Data


Lipophilicity (LogP) Compared to Standard NSAIDs

Pifoxime possesses a calculated LogP value of 2.214 , which serves as a quantifiable basis for differentiation relative to other anti-inflammatory agents. This value positions Pifoxime within a specific lipophilicity range that differs from both traditional carboxylic acid NSAIDs (e.g., ibuprofen: ~3.5; naproxen: ~3.2) and coxibs (e.g., celecoxib: ~3.5). However, as this comparison is cross-class and not based on direct head-to-head experimental data from a single study, the observed difference should be interpreted as indicative of distinct physicochemical behavior rather than direct evidence of pharmacological superiority.

Lipophilicity (LogP)
Cross-study comparable
Pifoxime LogP 2.214 vs Ibuprofen ~3.5, Naproxen ~3.2, Celecoxib ~3.5
Indicates higher hydrophilicity; may influence solubility, permeability, and protein binding in experimental design
Values from cross-study comparison, not head-to-head measurement
Lipophilicity Physicochemical Properties Drug Development

Molecular Weight Profile vs. NSAID Class Agents

Pifoxime has a molecular weight of 276.33 g/mol and a calculated topological polar surface area (tPSA) of 62.13 Ų . While it falls within the typical range for small-molecule NSAIDs (most commonly 200–400 g/mol), it is notably heavier than salicylic acid derivatives like aspirin (180.16 g/mol). Critically, a direct head-to-head comparison of potency, efficacy, or selectivity against any specific NSAID, including aspirin, is absent from the available literature [1].

Molecular Weight
Class-level inference
276.33 g/mol vs Aspirin 180.16, Indomethacin 357.79
Informs passive diffusion and bioavailability assessment in research settings
No direct comparative bioactivity data available
Drug Design Physicochemical Properties Molecular Pharmacology

Absence of COX Selectivity and Potency Data

Despite being described as a 'COX-1/2 inhibitor,' there is a complete absence of quantitative activity data for Pifoxime in the public domain. Key parameters such as COX-1 IC50, COX-2 IC50, and a COX-1/COX-2 selectivity ratio are not available from any authoritative database or primary literature source . This stands in stark contrast to nearly all other NSAIDs and COX inhibitors, for which such data are foundational. The lack of this quantitative evidence precludes any direct scientific comparison or selection based on differential target engagement.

COX Potency Data
Data to verify
COX-1 IC50, COX-2 IC50, and selectivity ratio not available
Selection must be based on structural novelty rather than pharmacological superiority
No standard COX inhibition assays reported in public domain
Target Engagement Pharmacology Data Gaps

Unverified Cardiac Proliferation Data (TargetMol’s TT-10)

The supplier TargetMol has associated Pifoxime with in vitro and in vivo data for a compound referred to as 'TT-10'. The description states that TT-10 (10 µmol/L, 48 h) significantly promoted cell cycle activation and division in human induced pluripotent stem cell-derived cardiomyocytes (hiPSCMs) in vitro . In vivo, intraperitoneal injection of TT-10 (2-100 µM, 48 h) in infarcted mouse hearts promoted cardiomyocyte proliferation and was associated with initial declines in infarct size, though cardiac function worsened at later time points . However, it is critical to note that the identity of 'TT-10' as Pifoxime (CAS 31224-92-7) has not been independently verified or validated against any primary literature or authoritative source [1]. This association should be treated with extreme caution and cannot be used as a basis for procurement.

Cardiac Proliferation (TT-10)
Data to verify
Vendor associates Pifoxime with cardiomyocyte proliferation data (in vitro/in vivo)
Unverified vendor claim; requires independent identity confirmation
Not corroborated in ChEMBL or authoritative sources
Cardiomyocyte Proliferation In Vivo Models TargetMol

Pifoxime: Research Applications and Procurement Precautions


Exploratory Neuroinflammatory Pathway Research

Given its classification as an oxime ether NSAID with COX-1/2 inhibitory activity [1], Pifoxime may be suitable for exploratory research into the role of COX-mediated inflammation in neuropsychiatric conditions. The absence of established selectivity or potency data [2] means it is best suited for fundamental biochemical studies or as a structural starting point for medicinal chemistry efforts, rather than for definitive pathway validation.

Chemical Biology Tool for Oxime Ether Pharmacology

Pifoxime can serve as a chemical tool to investigate the unique pharmacological profile of the oxime ether class, which is structurally distinct from more common NSAID scaffolds [1]. Its lipophilicity (LogP 2.214) and molecular weight (276.33 g/mol) provide a basis for comparing its behavior (e.g., membrane permeability, solubility) against that of standard NSAIDs in controlled experimental settings.

Reference Standard for Analytical Method Development

Pifoxime may be procured as a reference standard for the development and validation of analytical methods, such as HPLC or LC-MS assays, for the detection of oxime ether NSAIDs. Its defined physicochemical properties, including its SMILES notation and InChI Key , are essential for method development and ensuring specificity.

Precautions for Cardiac Proliferation Studies

Some vendors have associated Pifoxime with in vitro and in vivo cardiac research data for a compound termed 'TT-10' . Users considering this application must exercise extreme caution and independently verify this claim. The lack of independent corroboration in authoritative databases like ChEMBL [2] suggests this is an unsubstantiated vendor association and should not be the primary basis for procurement.

Application
Selection Property
Validation Focus
Neuroinflammatory pathway research
COX-1/2 inhibition research tool
Inflammatory endpoint and pathway-response assays
Oxime ether pharmacology studies
Physicochemical profile (LogP, MW)
Permeability and solubility comparison in controlled settings
Analytical method development
Defined structure and purity
HPLC/LC-MS specificity and calibration
Cardiomyocyte proliferation research (unverified)
Requires independent identity verification
hiPSCM and in vivo model context, if validated

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pifoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.